LNA-Adenosine

Descripción

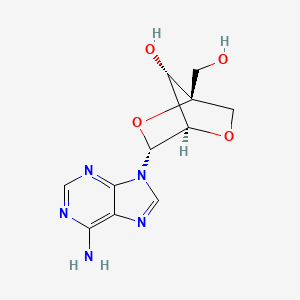

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKDRNDFVCEETA-KYAGDKKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for Lna Adenosine and Its Analogs

Regioisomeric Synthesis of LNA-Adenosine (e.g., N7-LNA-Adenosine / 7AL)

The chemical synthesis of purine (B94841) nucleosides can often lead to the formation of different regioisomers, where the ribose moiety is attached to different nitrogen atoms of the purine base. While the biologically relevant form of adenosine (B11128) features a glycosidic bond at the N9 position, the N7-linked isomer is a common, kinetically favored byproduct. oup.comoup.com

Two principal strategies are employed for the synthesis of LNA monomers: the linear approach and the convergent approach. wikipedia.orgd-nb.info

Convergent Synthesis: This is the more common and standardized approach. It involves the independent synthesis of a universal sugar intermediate, which is then coupled with various nucleobases. wikipedia.orgd-nb.info A typical convergent synthesis for this compound starts from D-glucose or a similar precursor to produce a key furanose intermediate. d-nb.infopsu.edu For instance, a base-protected xylo-LNA adenine (B156593) nucleoside has been successfully prepared using a convergent strategy starting from a 1,2-di-O-acetylfuranose derivative. nih.gov The key step is the Vorbrüggen coupling reaction between a silylated adenine and an activated sugar donor, such as 4-C-methanesulfonyloxymethyl-1,2-di-O-acetyl-3,5-di-O-benzyl-D-ribofuranose, often in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). oup.comoup.com This reaction stereoselectively forms the desired N9-glycosidic bond, leading to the protected N9-LNA-Adenosine. Subsequent deprotection steps yield the final monomer. d-nb.info

During the convergent synthesis of N9-LNA-Adenosine, a minor product, N7-LNA-Adenosine (also denoted as 7AL), is formed as a kinetically favorable side-product. oup.comoup.comchemrxiv.org Specifically, in the condensation reaction between the ribofuranose sugar intermediate and silylated adenine, the N7-regioisomer can be produced in yields of approximately 20%. oup.comoup.com

While historically considered an undesired byproduct, the N7-isomer has been isolated and studied for its unique properties. researchgate.netoup.comoup.com The isolation is typically achieved using standard chromatographic techniques, which separate the N9 and N7 isomers based on their different polarities. Once isolated, the N7-LNA-Adenosine can be protected and converted into its own phosphoramidite (B1245037) derivative for incorporation into oligonucleotides, allowing for comprehensive experimental and computational investigations into its structural and thermodynamic effects on RNA duplexes. oup.comoup.com

Phosphoramidite Chemistry for Oligonucleotide Incorporation

To incorporate this compound into a synthetic oligonucleotide, the monomer must first be converted into a phosphoramidite building block. qiagen.comwikipedia.org This process involves protecting the exocyclic amino group of adenine (e.g., with a benzoyl group), attaching a dimethoxytrityl (DMT) group to the 5'-hydroxyl, and finally, reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. glenresearch.comnih.gov

The resulting LNA-A(Bz) CE-Phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesizers. qiagen.comwikipedia.orgbiosearchtech.com However, due to the increased steric hindrance of the locked sugar conformation compared to standard deoxynucleosides, modifications to the standard synthesis cycle are required for efficient incorporation. glenresearch.com These modifications include:

Longer Coupling Times: A longer coupling time (e.g., 180-250 seconds) is necessary to ensure the complete reaction between the phosphoramidite and the growing oligonucleotide chain. glenresearch.combiosearchtech.com

Prolonged Oxidation Step: The oxidation of the newly formed phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester also requires an extended reaction time. biosearchtech.com

Despite these minor adjustments, this compound phosphoramidites are compatible with routine synthesis reagents and standard deprotection strategies, making the production of LNA-containing oligonucleotides widely accessible. biosearchtech.com

Strategies for Preparation of this compound Nucleoside Triphosphates (e.g., LNA-ATP)

The enzymatic incorporation of this compound into nucleic acids requires its 5'-triphosphate form, LNA-ATP. nih.govjenabioscience.com The chemical synthesis of nucleoside triphosphates can be achieved through several established methods, with the Yoshikawa protocol being one of the most common. nih.gov This one-pot procedure involves the selective 5'-monophosphorylation of an unprotected this compound nucleoside using phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. nih.gov The resulting intermediate is then reacted in situ with pyrophosphate, followed by hydrolysis of a cyclic triphosphate intermediate to yield the final LNA-ATP. nih.gov

An alternative and widely used approach, first developed by Ludwig, involves a two-step process. nih.gov The this compound nucleoside is first phosphorylated at the 5'-hydroxyl position. This monophosphate is then reacted with pyrophosphate to generate the triphosphate. nih.gov The final LNA-ATP product is typically purified using anion-exchange chromatography. nih.gov

Engineered Polymerase-Mediated Incorporation of this compound

The ability of DNA polymerases to accept modified nucleotides as substrates allows for the enzymatic synthesis of LNA-containing DNA strands. nih.gov Research has shown that the choice of polymerase is critical for the efficient incorporation of this compound triphosphate (LNA-ATP).

Primer extension assays have demonstrated that certain high-fidelity DNA polymerases are particularly effective. nih.govrsc.org

Phusion and KOD DNA Polymerases: These enzymes have been identified as highly efficient catalysts for incorporating LNA-ATP and extending the DNA strand to its full length. nih.govrsc.orgrsc.org KOD DNA polymerase, in particular, has been shown to successfully incorporate not only LNA-ATP but also LNA-TTP, LNA-GTP, and LNA-5-methyl-CTP, and can even synthesize a product containing 21 consecutive LNA nucleotides. rsc.orgrsc.org

Other Polymerases: Other enzymes, such as Pfu DNA polymerase, have been observed to incorporate a single LNA nucleotide but often fail to extend the strand further. nih.govcore.ac.uk HIV Reverse Transcriptase has also been shown to be a substrate for some LNA nucleotide analogs. nih.govnih.gov

The positioning of LNA modifications can significantly impact polymerase activity. For example, an LNA residue at the penultimate position (L-2) of a primer can substantially slow down nucleotide incorporation. nih.gov The development of engineered polymerases with enhanced tolerance for modified substrates, including those with 3' modifications, is an active area of research aimed at improving the efficiency and versatility of enzymatic LNA incorporation. frontiersin.orggoogle.com

Table 1: Research Findings on Polymerase-Mediated Incorporation of LNA-Triphosphates

| Polymerase | LNA Nucleotide(s) | Key Findings | Citations |

|---|---|---|---|

| Phusion High-Fidelity DNA Polymerase | LNA-NTP | Efficiently incorporates LNA nucleotide and extends the strand to full length. | nih.govnih.govcore.ac.uk |

| KOD DNA Polymerase | LNA-ATP, LNA-GTP, LNA-TTP, LNA-5-methyl-CTP | Efficiently catalyzes template-directed synthesis of DNA containing numerous LNA nucleotides. Can incorporate 21 successive LNA nucleotides. | rsc.orgrsc.org |

| ***Pfu* DNA Polymerase** | LNA-NTP | Can incorporate a single LNA nucleotide but fails to extend the strand to a full-length product. | nih.govcore.ac.uk |

| 9°Nm DNA Polymerase | α-L-LNA TTP | Capable of incorporating dispersed α-L-LNA nucleotides. | nih.gov |

| HIV Reverse Transcriptase (RT) | α-L-LNA TTP | Can incorporate dispersed α-L-LNA nucleotides. | nih.govnih.gov |

Molecular Structure and Conformational Dynamics

Conformational Restriction of the Ribose Moiety

The key to LNA-Adenosine's enhanced properties lies in the conformational rigidity imposed upon its ribose sugar. This is achieved through a covalent methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. wikipedia.orgnih.gov This linkage physically prevents the sugar from adopting the flexible range of conformations seen in natural nucleosides. nih.gov

C3'-Endo Sugar Pucker Preference

The methylene bridge in this compound forces the ribose moiety into a C3'-endo conformation, also known as the North (N) conformation. wikipedia.orgnih.gov This specific pucker is characteristic of A-form RNA helices. nih.gov The locking of the sugar into this conformation is a direct result of the geometric constraints imposed by the bicyclic structure. nih.govnih.gov This contrasts with the dynamic equilibrium between C2'-endo (South) and C3'-endo conformations observed in natural deoxyribose (in B-form DNA) and the general preference for C3'-endo in ribose (in A-form RNA). rsc.orgrsc.org The rigid C3'-endo pucker is a fundamental reason for the enhanced stability of duplexes containing LNA residues. chemrxiv.orgresearchgate.net

Structural Analysis through Advanced Spectroscopic Techniques

The precise three-dimensional arrangement of this compound within oligonucleotides has been elucidated through the application of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy has been a pivotal tool in characterizing the solution-state structure and dynamics of this compound-containing duplexes. nih.govoup.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide information on through-space and through-bond proton connectivities, respectively. nih.govnih.govpsu.edu

| NMR Parameter | Structural Information Provided for this compound |

| Scalar Coupling Constants (e.g., 3JH1'-H2') | Confirms the C3'-endo sugar pucker conformation. nih.gov |

| NOESY Cross-peaks | Determines inter-proton distances, confirming the anti glycosidic bond orientation and A-form helical geometry. nih.govnih.gov |

| Chemical Shifts | Provides information on the local electronic environment of the protons. oup.com |

| Imino Proton Exchange | Measures the stability and lifetime of base pairs within the duplex. |

X-ray Crystallography Insights

X-ray crystallography provides high-resolution, solid-state structural data of molecules. The first crystal structure of an LNA-containing oligonucleotide duplex, a DNA decamer with a single LNA-Thymine, revealed that the duplex adopted an A-form conformation. rsc.org Subsequent crystallographic studies of duplexes containing LNA modifications have provided detailed atomic-level views, confirming the C3'-endo pucker of the LNA monomer and its influence on the surrounding nucleic acid structure. rsc.orgrki.denih.gov

For example, the crystal structure of a fully modified "all-LNA" 7-mer duplex derived from a ricin aptamer was determined, providing a basis for structural comparison with its RNA counterpart and helping to understand the enhanced thermostability. nih.gov Another high-resolution (1.4 Å) crystal structure of a DNA-LNA decamer duplex provided a detailed view of the conformation and hydration of the locked nucleic acid residue within an A-form duplex. rsc.org These crystal structures validate the findings from NMR spectroscopy and provide a static, high-resolution picture of the molecular interactions.

Computational Modeling and Simulation Studies

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for studying the dynamic behavior of this compound and its impact on duplex structure. acs.orgoup.com These simulations complement experimental data by providing insights into the motions and energetic landscapes of these complex biomolecules.

MD simulations have been used to investigate the structural and thermodynamic properties of RNA duplexes containing this compound. chemrxiv.orgoup.com These studies often utilize force fields like AMBER, which have been specifically parameterized for LNA residues to improve the accuracy of the simulations. nih.gov The results from these simulations are often validated by comparing them with experimental NMR data. nih.gov

Computational analyses have confirmed that the perturbation introduced by a single LNA nucleotide is relatively localized, primarily affecting its immediate neighbors, while a higher degree of LNA modification leads to a more global shift to an A-DNA structure. acs.org MD simulations have also been instrumental in understanding how the rigid C3'-endo conformation of LNA contributes to the preorganization of the oligonucleotide strand for duplex formation, which is a major factor in its enhanced binding affinity. beilstein-journals.org Quantum mechanical (QM) calculations have also been employed to understand the electronic structure of LNA-containing oligonucleotides, providing details on bonding and electrostatic potential surfaces. nih.gov

| Computational Method | Key Findings for this compound |

| Molecular Dynamics (MD) Simulations | Elucidates the dynamic behavior and conformational stability of LNA-containing duplexes. acs.orgoup.com Confirms the localized structural impact of single LNA modifications and the global A-form shift with multiple modifications. acs.org |

| Force Field Parametrization (e.g., AMBER) | Improves the accuracy of MD simulations for LNA-containing systems by refining torsional and charge parameters. nih.gov |

| Quantum Mechanical (QM) Calculations | Provides detailed electronic structure information, including bonding and electrostatic potentials. nih.gov |

Molecular Dynamics (MD) Simulations of LNA-Modified Duplexes

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the structural and dynamic consequences of incorporating this compound into DNA and RNA duplexes. nih.govresearchgate.netoup.com These simulations provide detailed insights at an atomic level, complementing experimental data from techniques like NMR spectroscopy. nih.gov

MD simulations on various isosequential duplexes, including LNA-DNA, LNA-LNA, and LNA-RNA, have been performed to characterize their structure and dynamics. oup.com These simulations revealed that duplexes containing an LNA strand exhibit, on average, longer interstrand phosphate (B84403) distances compared to RNA-DNA and RNA-RNA duplexes. oup.com Conversely, the intrastrand phosphate distances within the LNA strand are shorter than those in DNA and slightly shorter than in RNA. oup.com

A key finding from MD simulations is the ability of LNA to influence the sugar pucker of the partner strand. In an LNA-DNA duplex, the LNA modification induces the sugar puckers in the complementary DNA strand to adopt a C3'-endo conformation more effectively than an RNA strand does in an RNA-DNA duplex. oup.com For instance, in one study, the DNA strand in an LNA-DNA duplex showed approximately 36% of its sugars in the C3'-endo pucker, compared to only about 9% in the DNA strand of an RNA-DNA duplex. oup.com This demonstrates the strong conformational influence of this compound on its binding partner.

The table below summarizes the percentage of North conformation and C3'-endo pucker in the strands of different duplexes as observed in an MD simulation study.

| Duplex | Strand A Conformation (% North) | Strand B Conformation (% North) | Strand A Pucker (% C3'-endo) | Strand B Pucker (% C3'-endo) |

| LNA-DNA | Data not available | 44 | Data not available | 36 |

| RNA-DNA | Data not available | 15 | Data not available | 9 |

| Data from a study on the influence of LNA on partner DNA strand conformation. oup.com |

Furthermore, simulations have indicated that the LNA-LNA duplex has reduced backbone flexibility when compared to an RNA-RNA duplex. oup.com

Theoretical Investigations of Conformational Preferences

Theoretical investigations, often combining quantum chemical methods like Density Functional Theory (DFT) with MD simulations, have further elucidated the conformational preferences of this compound. acs.orgnih.gov The defining feature of LNA is the methylene bridge that locks the ribose sugar into the C3'-endo, or North (N), conformation. acs.org This constrains the pseudorotation phase angle to a narrow range, typically between 15° and 25°, which is similar to that found in A-form RNA. acs.org

This pre-organized North conformation is a key factor in the enhanced thermodynamic stability of LNA-modified duplexes. acs.org The reduced conformational entropy loss upon duplex formation, compared to flexible DNA or RNA, contributes to this stability. acs.org

Theoretical studies also focus on the glycosidic torsion angle (χ), which dictates the orientation of the base relative to the sugar. For this compound, as with other LNA nucleotides, the anti-conformation is favored. acs.orgnih.gov This orientation is characteristic of A-form helices and is crucial for maintaining proper Watson-Crick base pairing and stacking interactions within the duplex. acs.orgnih.gov Force field parameterization, specifically for the χ torsion angle, has been a focus of research to improve the accuracy of MD simulations for LNA-containing duplexes. acs.orgnih.gov

The table below shows the calculated χ torsion angles for modified LNA nucleotides from a theoretical study, indicating a preference for the anti-conformation.

| Modification | Nucleobase | χ (degrees) |

| A1 | Adenine (B156593) | -135.8 |

| A2 | Adenine | -136.2 |

| A3 | Adenine | -140.1 |

| A4 | Adenine | -139.7 |

| A5 | Adenine | -141.5 |

| Data from a DFT study on novel LNA analogue modifications. nih.gov |

Molecular Interactions with Nucleic Acids

Hybridization Characteristics with Complementary RNA and DNA

The incorporation of LNA-Adenosine into an oligonucleotide dramatically enhances its hybridization properties, most notably its binding affinity for complementary RNA and DNA sequences. rsc.orgnih.govacs.org This heightened affinity is a direct consequence of the conformational rigidity imposed by the 2'-O,4'-C-methylene bridge. nih.govoup.com

The high-affinity binding of this compound is primarily attributed to two factors: pre-organization and enhanced base stacking. The locked N-type sugar conformation pre-organizes the oligonucleotide backbone into a helical geometry that is favorable for duplex formation. acs.org This reduces the entropic penalty associated with the transition from a flexible single strand to a rigid duplex structure. acs.orgnih.gov

Studies have shown that a single LNA modification can significantly increase the melting temperature (Tm) of a duplex. The Tm increase is reported to be between +2 to +10°C per LNA monomer when hybridized with a complementary RNA strand and +1 to +8°C with a DNA strand. nih.govnih.gov This enhanced thermal stability is a hallmark of LNA's high-affinity binding. nih.gov The rigid LNA structure not only stabilizes the duplex through favorable entropy but also appears to improve stacking interactions between adjacent bases. acs.orgnih.gov

Oligonucleotides containing this compound form exceptionally stable duplexes with both unmodified RNA and DNA targets. rsc.orgstrategian.com The resulting LNA-DNA or LNA-RNA hybrid duplexes typically adopt an A-type helical geometry, similar to that of a standard RNA-RNA duplex. nih.govacs.org This structural mimicry is a key aspect of their interaction with RNA.

Base Pairing Specificity and Mismatch Discrimination

A crucial feature of this compound is that its high binding affinity is coupled with excellent base-pairing specificity. nih.gov The incorporation of LNA monomers can enhance the ability of an oligonucleotide to discriminate between a perfectly matched target and one containing a single nucleotide mismatch. nih.gov

The rigid nature of the LNA backbone is central to its ability to discriminate single nucleotide polymorphisms (SNPs). While the locked conformation stabilizes a perfectly matched base pair, it simultaneously amplifies the destabilizing effect of a mismatch. nih.gov The constrained geometry of the LNA-modified strand makes it more difficult to accommodate the structural distortion caused by a mismatched base pair.

This leads to a greater melting temperature difference (ΔTm) between the perfectly matched and the mismatched duplex compared to an unmodified DNA probe. qiagen.com Studies have shown that introducing a single LNA into a probe can enhance SNP discrimination capability by over 10-fold. nih.gov The mechanism involves both the stabilization of the matched pair and the destabilization of the mismatched pair, creating a larger contrast for detection. nih.gov The placement of LNA residues is critical, with a triplet of LNAs centered around the mismatch site often providing the strongest discriminatory power. nih.gov This makes LNA-modified probes, including those with this compound, highly effective tools for genotyping and mutation detection using techniques like real-time PCR. researchgate.net

The degree of destabilization caused by a mismatch involving an LNA nucleotide is dependent on the type of mismatch and the surrounding sequence context. acs.orgnih.gov Research indicates that LNA-purines, such as this compound and LNA-Guanine, are particularly effective at discriminating against mismatches. researchgate.netias.ac.in

For example, studies have shown that an this compound paired with a mismatched purine (B94841) (e.g., +A·G) or pyrimidine (B1678525) can lead to significant destabilization. oup.comacs.org A study investigating 1x1 mismatches in RNA duplexes found that this compound (AL) and its N7-regioisomer (7AL) significantly enhanced the stability of mismatches when paired with purines but decreased stability when paired with pyrimidines. oup.com In DNA duplexes, the largest improvements in mismatch discrimination have been observed for specific contexts, such as an +A·G mismatch within a +T+A+G sequence. acs.orgnih.gov Conversely, certain mismatches, like +G·T, can be relatively stable, and in some sequence contexts, LNA can even impair discrimination. acs.orgnih.gov

The following table summarizes the change in melting temperature (ΔTm) for duplexes containing central mismatches with LNA-modified probes compared to unmodified DNA probes, illustrating the enhanced discrimination for most mismatch types.

| Mismatch Type | ΔTm (°C) for DNA Probe | ΔTm (°C) for LNA Probe | Change in Discrimination (LNA vs DNA) |

|---|---|---|---|

| A•A | 8.4 | 12.3 | +3.9 |

| G•T | 6.3 | 5.5 | -0.8 |

Influence on Nucleic Acid Duplex Stability

The introduction of this compound into an oligonucleotide has a profound and predictable influence on the thermodynamic stability of its duplex with DNA or RNA. acs.org This effect can be quantified by changes in thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The stabilization arises from a more favorable (more negative) change in enthalpy and a less unfavorable (less negative) change in entropy upon duplex formation. acs.orgnih.gov The favorable enthalpic contribution is thought to stem from improved base stacking and hydrogen bonding interactions, while the reduced entropic penalty is a direct result of the pre-organized, rigid structure of the LNA monomer. acs.org

Thermodynamic studies have provided nearest-neighbor parameters to predict the stability of LNA-containing duplexes. acs.orgacs.org These parameters show that consecutive LNA modifications consistently stabilize a DNA duplex. acs.org For instance, the introduction of LNA-cytosine and LNA-guanine pairs (+C+C/GG and +G+G/CC) are among the most stabilizing, while LNA-adenine and LNA-thymine pairs (+A+A/TT and +T+T/AA) contribute less, though still significant, stability. acs.org Generally, LNA pyrimidines tend to contribute more stability than LNA purines like this compound, although this is highly dependent on the neighboring bases. acs.org

The following table presents the differential free energy contribution (ΔΔG°37) for consecutive LNA modifications compared to their DNA counterparts, highlighting the universal stabilizing effect of LNA incorporation.

| Consecutive LNA Doublet | ΔΔG°37 (kcal/mol) |

|---|---|

| +C+C/GG | -2.3 |

| +G+G/CC | -2.0 |

| +A+A/TT | -0.6 |

| +T+T/AA | -0.8 |

This predictable and significant enhancement in duplex stability makes this compound a valuable component in the design of probes, primers, and therapeutic oligonucleotides where high affinity and specificity are paramount. nih.govacs.org

Thermodynamic Contributions to Hybridization

The remarkable stability of duplexes containing this compound is a direct result of its unique structural features, which favorably alter the thermodynamics of hybridization. The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar locks the nucleotide into a C3'-endo (North-type) conformation. This pre-organization of the sugar moiety reduces the entropic penalty associated with duplex formation, as the single strand is already conformationally predisposed for binding. nih.govnih.gov

| Modification | Change in Enthalpy (ΔΔH°) (kcal/mol) | Change in Entropy (ΔΔS°) (cal/mol·K) | Change in Free Energy (ΔΔG°37) (kcal/mol) |

|---|---|---|---|

| Single LNA-A insertion | Variable (Sequence-dependent) | Variable (Sequence-dependent) | -1.0 to -2.5 (approx.) |

This table provides an approximate range for the change in thermodynamic parameters upon a single this compound incorporation, emphasizing the sequence-dependent nature of these contributions.

Effects on Neighboring Residue Conformations

The rigid C3'-endo conformation of this compound has a cascading effect on the local helical structure, influencing the conformation of adjacent nucleotides. When incorporated into a DNA strand, this compound induces a conformational shift in the neighboring deoxyribose sugars towards a C3'-endo pucker, which is characteristic of an A-form helix. oup.com This contrasts with the typical C2'-endo (South-type) pucker found in B-form DNA. oup.com This conformational mimicry results in the duplex adopting a structure that is intermediate between the canonical A and B forms, or in some cases, a more A-like helical geometry. oup.com

This "conformational contagion" is a key aspect of LNA's mechanism of action. By enforcing an A-like geometry, this compound promotes a more compact and thermodynamically stable duplex structure. This structural pre-organization not only enhances binding affinity but can also influence the accessibility of the duplex to various cellular machineries, such as enzymes.

Role of Regioisomers in Nucleic Acid Interactions

The standard this compound features the glycosidic bond at the N9 position of the adenine (B156593) base. However, regioisomers, such as N7-LNA-Adenosine, where the ribose is attached to the N7 position, exhibit distinct and interesting properties in nucleic acid interactions.

N7-LNA-Adenosine (7AL) Interactions with RNA Duplexes

Recent research has shed light on the intriguing behavior of N7-LNA-Adenosine (7AL) within RNA duplexes. Unlike its N9 counterpart, the thermodynamic contribution of 7AL is highly dependent on its pairing partner. When paired with a purine (adenine or guanine), 7AL has been shown to enhance the stability of the RNA duplex. oup.comoup.comnih.gov Conversely, when paired with a pyrimidine (cytosine or uracil), it tends to destabilize the duplex. oup.comoup.comnih.gov

This differential stability is attributed to the altered hydrogen bonding patterns and stereoelectronic effects arising from the N7 linkage. For instance, in a 7AL:G mismatch, the pairing can adopt a syn-anti orientation, leading to the formation of two hydrogen bonds and enhanced stability. oup.comoup.com This is in contrast to the typical destabilization observed with canonical mismatches. The ability of 7AL to selectively stabilize purine-purine pairs opens up new avenues for the design of RNA-targeting oligonucleotides with specific recognition properties.

| Pairing in RNA Duplex | Effect on Thermodynamic Stability (ΔΔG°37 vs. A) | Reference |

|---|---|---|

| 7AL : A | Stabilizing | oup.comnih.gov |

| 7AL : G | Stabilizing | oup.comnih.gov |

| 7AL : C | Destabilizing | oup.comnih.gov |

| 7AL : U | Destabilizing | oup.comnih.gov |

This table summarizes the observed effects of N7-LNA-Adenosine on the stability of RNA duplexes when paired with different bases, based on recent experimental findings.

Influence on Dangling End Stability

Specifically, studies have demonstrated that both N7-adenosine (7A) and N7-LNA-Adenosine (7AL) can enhance the stability of an RNA duplex when present as a 5'-dangling end. chemrxiv.orgchemrxiv.orgresearchgate.net This stabilizing effect is notable and suggests that the N7-isomers are particularly effective at stacking onto the terminal base pair of the duplex. In contrast, when placed at the 3'-dangling end, these modifications can have a destabilizing effect. chemrxiv.org This positional-dependent influence on stability underscores the importance of precise placement of modified nucleotides in oligonucleotide design.

| Dangling End Modification | Position | Effect on Duplex Stability | Reference |

|---|---|---|---|

| N7-LNA-Adenosine (7AL) | 5'-dangling | Stabilizing | chemrxiv.orgchemrxiv.orgresearchgate.net |

| N7-LNA-Adenosine (7AL) | 3'-dangling | Destabilizing | chemrxiv.org |

This table illustrates the influence of N7-LNA-Adenosine on the stability of an RNA duplex when positioned as a dangling end.

Applications in Molecular Biology and Biochemical Research Tools

Applications in Oligonucleotide Probe and Primer Design

The unique characteristics of LNA-Adenosine have led to significant advancements in the design and function of oligonucleotide probes and primers. Its inclusion results in oligonucleotides with a higher melting temperature (Tm), allowing for the use of shorter probes with increased specificity. qiagen.com

This compound in Polymerase Chain Reaction (PCR) Enhancements

The integration of this compound into PCR primers has been shown to significantly improve the sensitivity and performance of this ubiquitous molecular biology technique. nih.gov By increasing the binding strength and specificity of primers to the DNA template, LNA modification can lead to more successful amplification, especially with low template amounts. nih.gov

Studies have demonstrated that primers containing LNA modifications can achieve higher signal intensity and generate clearer, more complete profiles in PCR assays. nih.gov This is particularly advantageous in applications requiring high sensitivity, such as forensic genetics. nih.gov The strategic placement of this compound within a primer can enhance its binding affinity without compromising the efficiency of the polymerase enzyme. researchgate.net For instance, placing LNA modifications near the 5' end of primers has been shown to improve sequencing read quality and quantitative PCR signals. researchgate.net

Key Findings in LNA-Enhanced PCR:

| Feature | Observation | Reference |

| Sensitivity | Increased amplification success with template amounts as low as 5 pg. | nih.gov |

| Signal Strength | Large increases in peak height can be achieved from as little as 75 pg of template. | nih.gov |

| Multiplexing | Enhanced capability for multiplex PCR due to improved primer specificity. | nih.govtandfonline.com |

| Primer Design | Placement of LNA near the 5' end can significantly improve performance. | researchgate.net |

Utilization in Hybridization Assays (e.g., In Situ Hybridization, Microarrays)

LNA-modified oligonucleotides, including those with this compound, are highly recommended for hybridization assays that demand high specificity and reproducibility, such as in situ hybridization (ISH) and microarrays. glenresearch.comglenresearch.com The increased thermal stability of LNA-containing probes allows for more stringent hybridization and washing conditions, leading to a better signal-to-noise ratio. microsynth.com

In In Situ Hybridization (ISH) , short DNA probes containing LNA nucleotides have proven effective for detecting specific mRNAs in whole embryos. nih.govnih.gov The high binding affinity of LNA probes enables the detection of even closely related RNA family members or specific splice variants that differ by only a few nucleotides. nih.govnih.gov LNA-based probes have been shown to produce dramatically improved signals in RNA-FISH (fluorescence in situ hybridization) compared to conventional DNA probes. researchgate.net

For Microarrays , the incorporation of this compound and other LNA bases helps to normalize the melting temperatures of different probes on the array, leading to more uniform and reliable hybridization across the entire chip. nih.govsemanticscholar.org This isoenergetic property simplifies data interpretation. nih.gov LNA-modified probes also exhibit enhanced discrimination of single nucleotide mismatches, a critical feature for applications like SNP genotyping. bionity.com Research has shown that placing LNA residues at every second or third nucleotide within a probe is an optimal strategy for improving thermodynamic stability. nih.govsemanticscholar.org

Development of Molecular Beacons and Dual-Labeled Probes

Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a target sequence. nih.govnih.gov The incorporation of this compound into the loop or stem of a molecular beacon enhances its thermal stability and specificity. nih.govthno.org This results in probes with a higher signal-to-background ratio and improved mismatch discrimination capabilities. thno.org LNA-based molecular beacons have shown increased resistance to nuclease degradation, making them more stable for in vivo applications. thno.org

Similarly, dual-labeled probes, which are used in real-time PCR, benefit from the inclusion of LNA modifications. The increased affinity of LNA-containing probes allows for the use of shorter probes, which can be advantageous for targeting specific sequences within a gene. microsynth.com

Research in Antisense Oligonucleotide (ASO) Technology

This compound plays a crucial role in the design and function of antisense oligonucleotides (ASOs), which are synthetic nucleic acid sequences designed to bind to a specific mRNA and modulate its expression. acs.orgmdpi.com

Design Principles of LNA-Modified Antisense Oligonucleotides

A common design for LNA-modified ASOs is the "gapmer" structure. nih.govnih.gov This design consists of a central block of DNA or phosphorothioate (B77711) DNA monomers, which is flanked by LNA-modified nucleotides on both the 5' and 3' ends. mdpi.comnih.gov The LNA "wings" provide high binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation. nih.govnih.gov The central DNA "gap" is essential for recruiting the enzyme RNase H. nih.govnih.gov

The number of LNA modifications in the wings can be varied to optimize the ASO's properties. mdpi.com Studies have shown that having three LNA modifications at each end is sufficient to increase the stability of the oligonucleotide in human serum significantly. nih.govnih.gov The melting temperature of these chimeric oligonucleotides increases by approximately 1.5–4°C for each LNA incorporated. nih.govnih.gov

Targeted mRNA Degradation Studies

The incorporation of this compound into antisense oligonucleotides (ASOs) has significantly advanced the study of targeted mRNA degradation. LNA-modified ASOs, often referred to as LNA mixmers or gapmers, can be designed to bind with high specificity to a target mRNA sequence. This binding can lead to the degradation of the mRNA, effectively silencing the expression of the corresponding gene.

One area of research has focused on viral mRNA targets. For instance, LNA mixmers targeting splicing regulatory elements (SREs) within the HIV-1 genome have been shown to induce the degradation of viral mRNAs. nih.gov In these studies, LNA mixmers targeting the GI3-2 and ESEtat elements within HIV-1 intron 3 led to a specific reduction in their target mRNA levels, suggesting a mechanism of LNA-induced mRNA degradation rather than just splicing modulation. nih.gov This approach allows researchers to dissect the function of specific viral RNA sequences and explore potential antiviral strategies.

The mechanism by which LNA-modified oligonucleotides induce mRNA degradation is thought to involve the recruitment of cellular machinery responsible for RNA turnover. nih.gov After binding to the target mRNA, the LNA-containing oligonucleotide may trigger the recruitment of exo- and endo-ribonucleases, decapping enzymes, and deadenylase complexes, ultimately leading to the destruction of the mRNA molecule. nih.gov

Modulation of RNA Splicing in Research Models

This compound is a powerful tool for investigating and modulating pre-mRNA splicing, a critical process in eukaryotic gene expression. nih.gov Aberrant splicing is implicated in numerous genetic diseases, and LNA-based splice-switching oligonucleotides (SSOs) offer a means to correct or modify these splicing patterns in research models. nih.govresearchgate.net

LNA SSOs are designed to bind to specific sequences within a pre-mRNA, such as splice sites or exonic splicing enhancers (ESEs), thereby blocking the access of splicing factors and altering the final spliced mRNA product. nih.govmdpi.com The high binding affinity conferred by LNA modifications allows for the use of shorter oligonucleotides, which can enhance specificity and cellular uptake. nih.govresearchgate.net

Table 1: Investigated LNA-based Splice-Switching Oligonucleotides (SSOs)

| Target Gene | Targeted Exon | Length of LNA SSO | Number of LNA Modifications | Outcome |

|---|---|---|---|---|

| Dystrophin | Exon 58 | 13-mer | 6 | High exon skipping efficacy nih.gov |

| Dystrophin | Exon 58 | 7-mer | Highly modified | Induced exon skipping nih.gov |

| DMPK | CUG repeats | 8-mer | Fully LNA | Correction of splicing defects researchgate.net |

Applications in RNA Interference (RNAi) Research

Design of siLNA (LNA-Modified siRNA) for Gene Silencing Studies

The RNA interference (RNAi) pathway, which utilizes small interfering RNAs (siRNAs) to achieve gene silencing, can be enhanced through the incorporation of this compound. rnai.jp The resulting molecules, known as siLNA, exhibit improved stability and can have reduced off-target effects. rnai.jp

One key advantage of siLNA is the potential to minimize off-target effects. Research has shown that strategic placement of LNA modifications, for instance at the 5' end of the sense strand, can favor the loading of the antisense strand into the RISC complex, thereby reducing the unintended silencing of other genes. rnai.jp

MicroRNA (miRNA) Detection and Modulation Research

This compound has become an indispensable tool in the study of microRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression. nih.gov The high affinity and specificity of LNA-modified probes make them ideal for detecting and quantifying specific miRNAs, even those with subtle sequence differences. nih.govmdpi.com

In techniques like Northern blotting and in situ hybridization (ISH), LNA-based probes offer significantly higher sensitivity compared to traditional DNA probes. nih.govahajournals.org This enhanced sensitivity allows for the detection of low-abundance miRNAs and the visualization of their spatial expression patterns within tissues and cells. mdpi.comahajournals.org The increased melting temperature of LNA-RNA duplexes allows for more stringent hybridization conditions, further improving specificity. mdpi.comahajournals.org

Beyond detection, LNA-modified oligonucleotides are used to modulate miRNA function in research settings. nih.gov "Anti-miRs" or "antagomirs" containing LNA can bind to and inhibit specific miRNAs, allowing researchers to study the functional consequences of miRNA loss-of-function. mdpi.com This approach has been instrumental in elucidating the roles of various miRNAs in cellular processes and disease models. nih.govmdpi.com

Functional Nucleic Acids Research

Incorporation of this compound into Aptamers for Molecular Recognition Studies

Aptamers are single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. nih.gov The incorporation of this compound into aptamers can enhance their stability and binding properties, making them more robust tools for molecular recognition studies. nih.govresearchgate.net

A key challenge in the application of aptamers is their susceptibility to nuclease degradation. nih.gov Introducing LNA modifications can significantly increase the nuclease resistance of aptamers, prolonging their functional lifetime in biological samples. researchgate.netbiorxiv.org Furthermore, the conformational rigidity conferred by LNA can pre-organize the aptamer structure, potentially leading to improved binding affinity for its target. biorxiv.org

Research has shown that strategic incorporation of LNA into the non-binding stem regions of an aptamer can improve its thermal and plasma stability without compromising its target recognition capabilities. nih.gov For example, an LNA-modified aptamer targeting Tenascin-C showed significantly improved stability and tumor uptake in animal models compared to its unmodified counterpart. nih.gov The ability to generate LNA-modified aptamers through techniques like in vitro selection using mutant T7 RNA polymerase opens up new avenues for developing highly stable and specific molecular recognition probes. researchgate.netbiorxiv.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| LNA mixmers |

| LNA gapmers |

| Splice-switching oligonucleotides (SSOs) |

| siLNA (LNA-modified siRNA) |

| LNA-based probes |

| Anti-miRs (antagomirs) |

| Aptamers |

| Tenascin-C |

| Dystrophin |

| DMPK |

Structural Probing of RNA Molecules in Research

The rigid, A-form conformation imposed by this compound and other LNA monomers makes them exceptional probes for investigating the structural and energetic landscapes of RNA molecules.

LNA serves as a powerful tool for probing structure-function relationships in folded RNA molecules. nih.gov By introducing a single LNA substitution at a specific site, researchers can lock the local ribose conformation into the C3'-endo state and observe the functional consequences. This approach provides direct insight into the importance of sugar pucker conformation and dynamics for RNA's biological activity. nih.govresearchgate.net

This technique has been successfully applied to several RNA systems:

UUCG Tetraloop: In the highly stable UUCG tetraloop, the U6 position adopts a C2'-endo conformation. Replacing this uridine (B1682114) with an LNA nucleotide (LNA-thymidine was used as a proxy) that forces a C3'-endo pucker leads to a significant decrease in the thermodynamic stability of the loop. This validates the functional importance of the native C2'-endo conformation at this specific position. nih.gov

U1 snRNA Hairpin II: The recognition of the U1 snRNA hairpin II by the U1A protein involves specific conformational features. The C5 residue in the loop is in a C2'-endo conformation in the protein-bound state. Introducing an LNA-cytidine at this position, which imposes a C3'-endo pucker, drastically reduces the protein's binding affinity. This demonstrates that the specific sugar conformation is critical for molecular recognition. nih.gov

These examples highlight how this compound and its analogs can be used as precise probes to test hypotheses about the role of local nucleotide conformation in RNA folding, stability, and interaction with other molecules. nih.govoup.com

The incorporation of this compound profoundly impacts the thermodynamic properties of nucleic acid duplexes. The conformational pre-organization of the sugar into a C3'-endo pucker reduces the entropic cost of duplex formation, leading to a significant increase in thermal stability (T_m). nih.govmdpi.com The stabilizing effect, however, is not uniform and depends on the sequence context. mdpi.com

Comprehensive studies have been conducted to quantify the structural and thermodynamic properties of RNA duplexes containing this compound (A^L) and its N7-regioisomer, N7-LNA-adenosine (7A^L). oup.comnih.govchemrxiv.org These investigations reveal that the impact on duplex stability varies depending on the base it is paired with. For example, while A^L forms a canonical stable pair with uridine, the 7A^L regioisomer significantly destabilizes pairs with pyrimidines (uridine and cytidine) but enhances the stability of mismatches when paired with purines (adenosine and guanosine). oup.comnih.gov

Nuclear Magnetic Resonance (NMR) and computational studies have elucidated the structural basis for these thermodynamic observations. For instance, the stable 7A^L:A mismatch was found to prefer an anti-anti conformation, while the 7A^L:G mismatch adopts a syn-anti orientation, with both forming two hydrogen bonds, which explains their enhanced stability compared to standard mismatches. oup.comnih.govresearchgate.netresearcher.life

The following table summarizes the thermodynamic stability (change in Gibbs Free Energy, ΔG°_37) of RNA duplexes containing a central base pair with adenosine (B11128) (A), this compound (A^L), N7-ribofuranosyladenine (7A), or N7-LNA-adenosine (7A^L) paired with each of the four standard RNA bases.

| Central Base Pair (X:Y) | ΔG°_37 (kcal/mol) for Duplex Formation oup.comchemrxiv.org |

| X = A (Adenosine) | |

| A:U | -11.29 |

| A:C | -8.78 |

| A:A | -8.91 |

| A:G | -9.29 |

| X = A^L (this compound) | |

| A^L:U | -12.81 |

| A^L:C | -9.27 |

| A^L:A | -8.13 |

| A^L:G | -9.32 |

| X = 7A (N7-ribofuranosyladenine) | |

| 7A:U | -7.37 |

| 7A:C | -6.71 |

| 7A:A | -9.60 |

| 7A:G | -9.89 |

| X = 7A^L (N7-LNA-adenosine) | |

| 7A^L:U | -9.66 |

| 7A^L:C | -8.61 |

| 7A^L:A | -9.60 |

| 7A^L:G | -9.89 |

Data from Yildirim et al. (2024), obtained from studies on 5′UCAGXCAGU/3′AGUCYGUCA duplexes. oup.comchemrxiv.org

Here is the English article about the chemical compound “this compound,” structured according to the provided outline.

Advanced Research Perspectives and Future Directions

The incorporation of LNA-Adenosine (Locked Nucleic Acid-Adenosine) into oligonucleotides has fundamentally advanced the field of nucleic acid research. Its ability to confer unprecedented thermal stability and nuclease resistance has opened new avenues for investigation. However, the full potential of this

Q & A

Q. What are the critical physicochemical properties of LNA-Adenosine that influence its experimental stability and solubility?

this compound (C₁₁H₁₃N₅O₄; MW 279.26) exhibits a density of 2.1±0.1 g/cm³ and a boiling point of 660.0±65.0°C, which necessitate careful handling to avoid degradation. Its solubility varies by solvent: DMSO is preferred for in vitro stock solutions (5–20 mM), while in vivo formulations require solubilizing agents like Tween 80 or carboxymethyl cellulose sodium (CMC-Na) to achieve stable suspensions . Storage at -20°C (powder) or -80°C (solvent solutions) preserves integrity for up to three years .

Q. How should this compound be reconstituted for cell-based assays targeting DNA repair pathways?

For cell culture, prepare a 10 mM stock in DMSO, then dilute in sterile PBS or media to working concentrations (e.g., 1–100 µM). Pre-warm solutions to 37°C to prevent precipitation. Include vehicle controls (equivalent DMSO concentrations) to isolate compound-specific effects. Validate activity via γ-H2AX foci assays or comet assays to quantify DNA damage response .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across DNA repair studies?

Discrepancies may arise from differences in cell lines (e.g., A3 receptor expression levels) or assay conditions (e.g., serum-free vs. serum-containing media). To address this:

- Standardize models using A3 receptor-knockout cells as negative controls .

- Perform dose-response curves (0.1–50 µM) under consistent oxygen levels (hypoxia vs. normoxia) to assess context-dependent activity .

- Cross-validate findings with orthogonal methods, such as siRNA-mediated pathway silencing .

Q. What strategies improve the synthesis of high-purity this compound derivatives with modified receptor affinities?

The bicyclic sugar moiety of this compound (2'-O,4'-C-methylene bridge) enables structural tuning. For derivatives:

- Use solid-phase oligonucleotide synthesis with phosphoramidite chemistry, as described by Koshkin et al. (1998), to incorporate modified bases .

- Characterize binding affinity via surface plasmon resonance (SPR) or radioligand displacement assays (A3 receptor IC₅₀) .

- Purify via reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) to ≥95% purity .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in tumor models?

- For in vivo tumor growth assays, apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups across timepoints .

- Normalize data to baseline tumor volume and include covariates (e.g., animal weight, injection site variability).

- For RNA-seq or proteomic data, use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons .

Q. How can in vivo delivery of this compound be optimized given its pharmacokinetic limitations?

- Use lipid nanoparticles (LNPs) or cyclodextrin-based carriers to enhance bioavailability .

- For IP/IV administration, prepare a 10% DMSO/40% PEG300/5% Tween 80/45% saline formulation to balance solubility and tolerability .

- Monitor plasma half-life via LC-MS/MS and adjust dosing intervals to maintain therapeutic concentrations .

Methodological Guidance

Q. What ethical and procedural considerations apply to animal studies using this compound?

- Obtain IACUC approval for species-specific protocols (e.g., murine xenograft models).

- Report anesthesia, euthanasia methods, and tumor volume endpoints per ARRIVE guidelines .

- Include sham-injected controls to distinguish compound toxicity from procedural stress .

Q. How should researchers structure a manuscript reporting this compound’s mechanism in DNA repair?

- Introduction : Link A3 receptor signaling to homologous recombination repair (HRR) pathways, citing recent reviews .

- Methods : Detail synthesis purity, cell line authentication, and statistical power calculations .

- Discussion : Contrast results with prior studies, emphasizing assay standardization needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.